molecular formula C14H9F3O3 B6378873 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1191039-22-1

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6378873
CAS RN: 1191039-22-1
M. Wt: 282.21 g/mol
InChI Key: WLTIMFPEVLSNRD-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% (2F6TFPP) is a phenolic compound with a wide range of applications in organic synthesis, pharmaceuticals, and chemical research. It is a white crystalline solid with a melting point of 155-158 °C. 2F6TFPP is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and chemical research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of novel molecular compounds, such as polymers and dendrimers.

Mechanism of Action

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% is a phenolic compound, and as such, acts as a nucleophile in organic reactions. The compound is able to react with a variety of electrophiles, including alkenes and aldehydes, to form new compounds. In addition, 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can act as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has not been found to have any significant biochemical or physiological effects. The compound is not known to be toxic or to have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. The compound is highly soluble in methanol, ethanol, and chloroform, making it an ideal choice for a variety of reactions. In addition, the compound is relatively stable and has a low melting point, making it easier to handle and store. However, the compound is not very reactive, so it may not be suitable for some laboratory experiments.

Future Directions

The potential applications of 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% are still being explored. One potential future direction is the use of the compound in the synthesis of novel pharmaceuticals. In addition, the compound could be used in the synthesis of new dyes and fragrances. Finally, the compound could be used in the development of new polymers and dendrimers.

Synthesis Methods

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with p-toluenesulfonic acid in acetic acid. This yields an intermediate product, 4-trifluoromethoxybenzyl alcohol, which is then reacted with formic acid and p-toluenesulfonic acid in acetic acid to yield 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIMFPEVLSNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685338
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1191039-22-1
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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